2-Hydroxy-4-piperidin-1-ylbenzaldehyde
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Overview
Description
2-Hydroxy-4-piperidin-1-ylbenzaldehyde is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-(PIPERIDIN-1-YL)BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and piperidinyl groups can participate in substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used[][1].
Scientific Research Applications
2-HYDROXY-4-(PIPERIDIN-1-YL)BENZALDEHYDE has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry:Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-4-(PYRROLIDIN-1-YL)BENZALDEHYDE: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
4-PIPERIDIN-1-YL-BENZALDEHYDE: Lacks the hydroxy group at the 2-position.
2-HYDROXY-4-(MORPHOLIN-1-YL)BENZALDEHYDE: Contains a morpholinyl group instead of a piperidinyl group
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-hydroxy-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-10-4-5-11(8-12(10)15)13-6-2-1-3-7-13/h4-5,8-9,15H,1-3,6-7H2 |
InChI Key |
ZQTOHLJISJWVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.